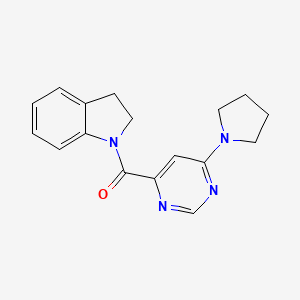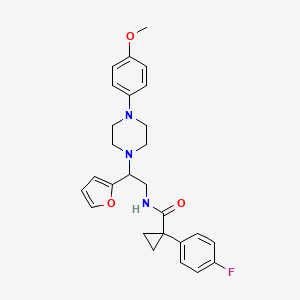
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C27H30FN3O3 and its molecular weight is 463.553. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Imaging
This compound is structurally related to molecules studied for their high affinity and selectivity towards serotonin 5-HT1A receptors, a key target in neuropsychiatric disorders like depression, anxiety, and schizophrenia. For instance, derivatives have been developed for PET imaging, providing insights into the receptor's role and distribution in the brain, and their relation to various psychiatric conditions (García et al., 2014). Such imaging agents can greatly aid in understanding the pathophysiology of mental disorders and in the development of new therapeutic agents.
Neuroinflammation and Neurodegenerative Diseases
Recent advances have shown the importance of targeting neuroinflammation in neurodegenerative diseases. Compounds targeting microglial cells, such as colony-stimulating factor 1 receptor (CSF1R) ligands, have been synthesized for PET imaging to study their involvement in diseases like Alzheimer's. This approach helps in identifying neuroinflammatory processes in vivo, offering a pathway to diagnose and monitor neurodegenerative diseases progress and response to treatment (Lee et al., 2022).
Dopamine Reuptake Inhibitors
Related structures have been explored as dopamine reuptake inhibitors, providing insights into dopamine's role in neuropsychiatric and neurodegenerative disorders. Radiolabeled analogs, for example, have been synthesized for PET studies to map the dopamine uptake system in the brain. This is crucial for understanding diseases characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia, and could lead to new therapeutic approaches (Kilbourn et al., 1988; Kilbourn et al., 1990).
Antimicrobial Studies
Compounds with the core structure have also been evaluated for antimicrobial properties, indicating potential applications beyond neuropsychiatric disorders. For instance, amide derivatives of quinolones, which share functional groups with the compound , have shown promising antibacterial and antifungal activities. This suggests a broader pharmacological utility, possibly including treatments for infections (Patel & Patel, 2010).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3/c1-33-23-10-8-22(9-11-23)30-14-16-31(17-15-30)24(25-3-2-18-34-25)19-29-26(32)27(12-13-27)20-4-6-21(28)7-5-20/h2-11,18,24H,12-17,19H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMRIPFCEIMHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

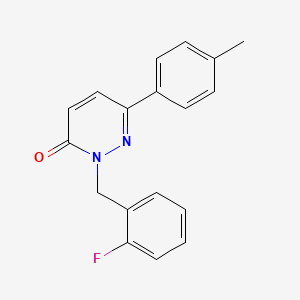
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)
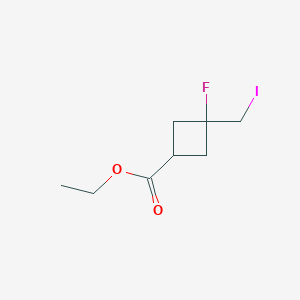
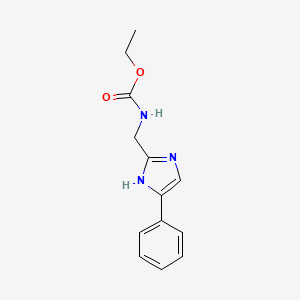

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
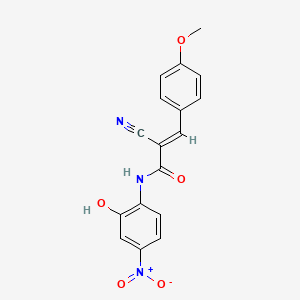
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)
